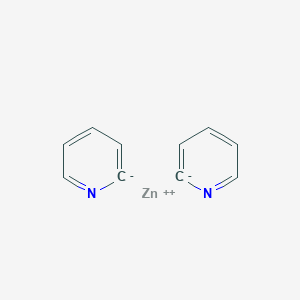

zinc;2H-pyridin-2-ide

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

127544-70-1 |

|---|---|

Molecular Formula |

C10H8N2Zn |

Molecular Weight |

221.6 g/mol |

IUPAC Name |

zinc;2H-pyridin-2-ide |

InChI |

InChI=1S/2C5H4N.Zn/c2*1-2-4-6-5-3-1;/h2*1-4H;/q2*-1;+2 |

InChI Key |

CNMQBDKGBSDRNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=N[C-]=C1.C1=CC=N[C-]=C1.[Zn+2] |

Origin of Product |

United States |

Advanced Structural and Electronic Characterization of Zinc;2h Pyridin 2 Ide Systems

Solid-State Structural Determination by X-ray Diffraction

Zinc(II), with its d¹⁰ electronic configuration, exhibits flexible coordination preferences, leading to a variety of geometries in its complexes with pyridyl ligands. Common coordination numbers range from four to six, resulting in tetrahedral, trigonal bipyramidal, square pyramidal, and octahedral geometries. nih.govresearchgate.net The specific geometry is often influenced by the steric bulk of the ligands, the nature of the counter-anion, and the crystallization conditions.

In four-coordinate complexes, the geometry is typically a distorted tetrahedron. For instance, in complexes of the type [M(NCS)₂(L)₂] (where L is a substituted pyridine), the Zn²⁺ cation is coordinated by two nitrogen-bonded thiocyanato anions and two pyridine (B92270) ligands, adopting a distorted tetrahedral geometry. rsc.org Six-coordinate complexes are also prevalent, commonly featuring a distorted octahedral environment. This is observed in compounds like [Zn(A1)₂(H₂O)₂], where the zinc ion is coordinated to two bidentate hydroxypyridinecarboxylate ligands and two water molecules in a distorted octahedral arrangement. nih.gov Five-coordinate geometries, intermediate between trigonal bipyramidal and square pyramidal, are also observed, for example in a dimeric zinc complex with azido (B1232118) and pyridine-2-carboxamide ligands. nih.gov

The bond parameters, including Zn-N and Zn-O distances, are crucial for understanding the strength and nature of the metal-ligand interactions. These distances are generally consistent with values reported for other zinc-pyridine complexes. uu.nl Deviations from ideal values can often be attributed to factors such as steric hindrance between ligands or constraints imposed by chelating ring formation. nih.gov

Table 1: Selected Bond Lengths and Angles in Zinc-Pyridyl Complexes

| Compound/Fragment | Coordination Geometry | Zn-N (Å) | Zn-X (X=O, Cl) (Å) | Key Angle(s) (°) |

|---|---|---|---|---|

| [Zn(dap)Cl₂] | Pseudo-tetrahedral | 2.038(2), 2.050(2) | 2.221(1), 2.228(1) | N-Zn-N = 99.4(1) |

| [Zn(A1)₂(H₂O)₂] | Distorted Octahedral | - | 2.083(1), 2.103(1) | O-Zn-O (chelate) = 83.2(1) |

| [Zn(A2)₂(H₂O)] | Trigonal Bipyramidal | - | 1.996(2) - 2.115(2) | - |

| [Zn₂(pca)₂(μ₁,₁-N₃)₂(N₃)₂] | Distorted Trigonal Bipyramidal | 2.155(2) (pyridine) | 2.029(2) (carbonyl) | N(py)-Zn-O(co) = 76.5(1) |

| [Zn(py-bcpe)] | Distorted Octahedral | 2.128(2) - 2.219(2) | - | - |

Data compiled from multiple sources. nih.govnih.govuu.nlnih.gov

Anionic pyridyl ligands, particularly those functionalized with carboxylate, N-oxide, or amide groups, can act as chelating agents, binding to the zinc center through multiple donor atoms. This chelation enhances the stability of the resulting complex. The denticity of the ligand refers to the number of donor atoms used to bind to the central metal ion.

Pyridyl ligands with adjacent functional groups, such as pyridine-2-carboxylate or pyridine-2-carboxamide, commonly act as bidentate chelators, binding through the pyridine nitrogen and an oxygen or nitrogen atom from the substituent. This forms a stable five-membered chelate ring. nih.gov For example, in a complex with pyridine-2-carboxamide (pca), the ligand chelates the metal center via the pyridine N atom and the carbonyl O atom. nih.gov Similarly, ligands like pyridine-2,6-dicarboxylate (B1240393) can act as tridentate ligands, coordinating through the pyridine nitrogen and one oxygen atom from each of the two carboxylate groups. academie-sciences.fr

Ligands such as pyridine-2,5-dicarboxylic acid N-oxide can coordinate to metal centers via the N-oxide oxygen and one carboxylate oxygen, generating a six-membered chelate ring. nih.gov The specific coordination mode can be influenced by the presence of other auxiliary ligands or the reaction conditions. The analysis of infrared spectra can often corroborate the coordination modes observed in crystal structures; for instance, the separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of carboxylate groups can help distinguish between monodentate and bidentate coordination. nih.gov

Intermolecular interactions play a crucial role in the solid-state assembly of zinc-pyridyl complexes, dictating the crystal packing and the formation of higher-dimensional supramolecular architectures. Hydrogen bonding and π-stacking are the most prominent of these non-covalent forces. nih.gov

Hydrogen bonds are frequently observed when the ligands possess hydrogen-bond donor groups (like -NH₂ or -OH) or when solvent molecules like water are incorporated into the crystal lattice. uu.nl These interactions can link individual complex units into one-, two-, or three-dimensional networks. For example, in [Zn(dap)₂Cl₂] (dap = 2,3-diaminopyridine), extensive N-H···Cl hydrogen bonds link mononuclear tetrahedral units into two-dimensional sheets. uu.nl Similarly, O-H···O hydrogen bonds involving coordinated or lattice water molecules are common in hydrated crystal structures. nih.gov

Aromatic pyridine rings are well-suited for π-stacking interactions, which occur between the electron-rich π-systems of adjacent rings. These interactions contribute significantly to the stability of the crystal structure. nih.gov The geometry of these interactions can be parallel-displaced or T-shaped. For instance, in some complexes, π-π interactions with centroid-to-centroid distances around 3.5–3.9 Å connect layers of hydrogen-bonded sheets into a three-dimensional network. uu.nlresearchgate.net The interplay between hydrogen bonding and π-stacking is often a key factor in determining the final crystal architecture. nih.gov

Table 2: Examples of Intermolecular Interactions in Zinc-Pyridyl Complexes

| Complex | Interaction Type | Donor-Acceptor | Distance (Å) | Supramolecular Feature |

|---|---|---|---|---|

| [Zn(dap)₂Cl₂] | Hydrogen Bond | N-H···Cl | - | 2D Sheets |

| [Zn(dap)₂Cl₂] | π-π Stacking | Cg···Cg | 3.486(2), 3.887(2) | 3D Network |

| [Mn₂(pydco)₂(bpy)₂(H₂O)₂]·2H₂O* | π-π Stacking | Cg···Cg | 3.77 (d_center) | 2D Layers |

| [Mn₂(pydco)₂(bpy)₂(H₂O)₂]·2H₂O* | Hydrogen Bond | O-H···O | - | 3D Architecture |

Data for a related manganese complex is included to illustrate typical interaction parameters. uu.nlnih.gov

The structure of zinc-pyridyl complexes can be finely tuned by modifying either the anion of the zinc salt or the substituents on the pyridine ligand. These modifications can alter the coordination number, geometry, and even the dimensionality of the resulting architecture.

The coordinating ability of the anion plays a significant role. Weakly coordinating anions like perchlorate (B79767) (ClO₄⁻) often remain as counter-ions in the lattice, allowing the pyridyl ligands to dominate the coordination sphere. In contrast, strongly coordinating anions like halides (Cl⁻, Br⁻, I⁻) or carboxylates can directly bind to the zinc center, competing with the pyridyl ligand and influencing the final structure. rsc.org For example, reacting a flexible dipyridyl ligand with different zinc halides can lead to distinct polymeric structures, such as double-stranded helical chains with chloride and bromide, versus sinusoidal chains with iodide. The anions can also participate in hydrogen bonding, further directing the supramolecular assembly.

Substituents on the pyridine ring also have a profound impact. Steric hindrance from bulky substituents near the coordinating nitrogen atom can limit the number of ligands that can bind to the zinc center, favoring lower coordination numbers. rsc.org Electronically, electron-donating or electron-withdrawing substituents can modulate the basicity of the pyridine nitrogen, affecting the strength of the Zn-N bond. Furthermore, functional groups capable of hydrogen bonding (e.g., -OH, -CONH₂) or additional coordination (e.g., -COOH) can lead to entirely different and more complex supramolecular networks compared to simple pyridine ligands. mdpi.com

When pyridyl ligands possess more than one coordinating site (i.e., they are ditopic or polytopic), they can act as linkers or bridges between multiple zinc centers, leading to the formation of coordination polymers. These can range from discrete oligomers (like dimers or tetramers) to infinite one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. rsc.orgniscair.res.in

The final architecture is a result of the interplay between the coordination geometry of the zinc ion, the length, rigidity, and connectivity of the pyridyl linker, and the influence of anions and solvent molecules. rsc.org For example, reactions with tetrakis(4-pyridyloxymethyl)methane, a tetra-pyridyl ligand, and different zinc salts have produced a variety of structures, including 1D chains and 2D interpenetrating networks, demonstrating the crucial role of the anion in directing the structure. rsc.org Similarly, ligands like 4,4'-bipyridine (B149096) are classic examples of linear linkers that can generate 1D zig-zag or linear chains with zinc nodes. niscair.res.in The characterization of these extended structures is vital for the field of crystal engineering, where the goal is to design materials with specific network topologies and, consequently, desired properties.

Spectroscopic Characterization in Solution and Solid State

While X-ray diffraction provides a static picture of the solid state, spectroscopic techniques are essential for characterizing these complexes in both solid and solution phases and for confirming that the structural features are retained in solution.

Infrared (IR) Spectroscopy is used to identify the coordination of functional groups to the zinc ion. The coordination of the pyridine ligand to the zinc center typically causes shifts in the vibrational frequencies of the pyridine ring. A key diagnostic tool is the analysis of carboxylate groups in ligands like pyridine-2,6-dicarboxylic acid. The disappearance of the broad O-H stretch from the carboxylic acid and shifts in the asymmetric and symmetric C=O stretching bands upon complexation confirm deprotonation and coordination to the metal center. academie-sciences.fr New bands appearing at lower frequencies (typically 400-600 cm⁻¹) can often be assigned to Zn-N and Zn-O stretching vibrations. academie-sciences.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the structure of these diamagnetic zinc(II) complexes in solution. In ¹H NMR, the coordination of the pyridine ligand to the zinc center leads to a downfield shift of the signals for the pyridine protons compared to the free ligand, providing clear evidence of complexation. mdpi.comrsc.org The magnitude of this shift can be correlated with the strength of the coordination. The observation of a single set of resonances often indicates that the solid-state structure is maintained in solution. nih.gov For more complex systems, 2D NMR techniques can help in assigning the full structure.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to π→π* transitions within the aromatic pyridyl ligands. Coordination to the zinc ion can cause shifts in the position and intensity of these bands. The appearance of new bands, often assigned to metal-to-ligand charge transfer (MLCT), can also be observed. academie-sciences.fr Luminescence spectroscopy is also valuable, as many zinc-pyridyl complexes exhibit fluorescence, with emission wavelengths that are sensitive to the coordination environment and can be shifted upon complexation. academie-sciences.frtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure and dynamics of diamagnetic zinc complexes. The coordination of a pyridin-2-ide ligand to a zinc center induces significant changes in the chemical shifts of the ligand's protons and carbon atoms, providing clear evidence of complexation. mdpi.com

In ¹H NMR spectra of zinc(II) complexes with pyridine-containing ligands, the signals corresponding to the pyridine protons are typically shifted compared to the free ligand. mdpi.com This shift is indicative of the change in the electronic environment of the pyridine ring upon coordination to the zinc ion. For instance, in studies of related zinc complexes, a single set of peaks in both ¹H and ¹³C NMR spectra suggests the equivalence of the ligands in the complex, pointing towards a symmetric structure in solution. mdpi.comirb.hr

The ¹³C NMR spectra provide complementary information. The carbon signals of the pyridine ring also experience shifts upon complexation. The magnitude and direction of these shifts can offer insights into the nature of the zinc-ligand bond.

Dynamic processes in solution, such as ligand exchange or conformational changes, can also be investigated using variable-temperature NMR studies. Changes in the appearance of NMR signals as a function of temperature can provide quantitative information about the kinetics and thermodynamics of these processes.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Zinc(II) Complex with a Pyridine-Containing Ligand

| Nucleus | Free Ligand (ppm) | Zinc Complex (ppm) |

| ¹H NMR | ||

| Pyridine H | 6.0-9.0 | Shifted upon complexation |

| ¹³C NMR | ||

| Pyridine C | 120-160 | Shifted upon complexation |

Note: Specific chemical shifts are highly dependent on the solvent, concentration, and the specific structure of the complex. mdpi.commdpi.comresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Complex Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic vibrational modes of the pyridin-2-ide ligand and the zinc-ligand coordination bonds.

FT-IR Spectroscopy: The FT-IR spectrum of zinc;2H-pyridin-2-ide would be expected to show characteristic bands for the pyridine ring vibrations. Upon coordination to zinc, shifts in the positions and changes in the intensities of these bands are anticipated. For example, the C=C and C=N stretching vibrations within the pyridine ring are sensitive to coordination. Furthermore, new vibrational modes corresponding to the Zn-N bond may appear in the far-infrared region of the spectrum. In studies of related zinc-containing materials, "Zn-OH" deformation modes have been observed around 1462 cm⁻¹ in the IR spectrum. scispace.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The Zn-N stretching vibration is also expected to be Raman active. In studies of zinc oxide, a related material, the E₂(high) mode, associated with the vibration of oxygen atoms, is a strong indicator of good crystallinity. scirp.org The E₂(low) mode corresponds to the vibration of the heavy zinc sublattice. scirp.org

Table 2: Typical Vibrational Modes for Zinc-Pyridine Systems

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Pyridine Ring C-H Stretch | 3000-3100 | FT-IR, Raman |

| Pyridine Ring C=C, C=N Stretch | 1400-1600 | FT-IR, Raman |

| Pyridine Ring Breathing | 990-1050 | Raman |

| Zn-N Stretch | 200-400 | FT-IR, Raman |

Note: The exact positions of the vibrational bands can vary depending on the specific complex and its physical state. scispace.comresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons. As zinc(II) has a d¹⁰ electron configuration, all its electrons are paired, rendering it diamagnetic. Consequently, ground-state this compound complexes are ESR-silent.

However, ESR spectroscopy can be a valuable tool for studying paramagnetic intermediates that may be generated through photochemical or electrochemical processes. For example, if the complex undergoes a one-electron oxidation or reduction, a radical cation or radical anion could be formed, which would be ESR-active. The resulting ESR spectrum could provide information about the distribution of the unpaired electron density within the molecule, offering insights into the nature of the molecular orbitals involved in the redox process.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Techniques such as Electrospray Ionization (ESI) are particularly well-suited for the analysis of metal complexes. mdpi.com

The mass spectrum of a zinc pyridinate complex would be expected to show a prominent peak corresponding to the molecular ion, [M+H]⁺ or other adducts, which allows for the confirmation of the molecular formula. mdpi.com The isotopic pattern of this peak would be characteristic of the presence of zinc, which has several naturally occurring isotopes.

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation of the molecular ion. mdpi.com In these experiments, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides valuable structural information, revealing the connectivity of the atoms within the complex and the relative strengths of the chemical bonds. For instance, the loss of a pyridin-2-ide ligand or other neutral fragments can be observed. nih.govrsc.org

Advanced Electronic Property Measurements

Optical Band Gap Determination

The optical band gap (Eg) is a critical parameter that characterizes the electronic properties of a material, defining the energy difference between the top of the valence band and the bottom of the conduction band. For zinc-based materials, such as zinc oxide thin films, the optical band gap can be determined from UV-Visible absorption spectroscopy data. aps.orgmdpi.com

The absorption coefficient (α) is calculated from the absorbance spectrum. A Tauc plot, which graphs (αhν)ⁿ versus the photon energy (hν), is then constructed. The value of n depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap). aps.orgscispace.com For many zinc-based materials, a direct band gap is observed. aps.orgchalcogen.ro The optical band gap is determined by extrapolating the linear portion of the Tauc plot to the energy axis where the absorption is zero. mdpi.comscispace.com

For zinc oxide, a related material, the band gap is typically in the range of 3.2-3.4 eV. aps.orgscispace.com The precise value can be influenced by factors such as crystallinity, strain, and the presence of defects in the material. aps.org

Dielectric Properties and Charge Transport Analysis

While direct and extensive research on the dielectric and charge transport properties of this compound is not widely available in public literature, studies on closely related zinc-pyridinium systems provide significant insights into the potential electrical characteristics of this class of compounds. The analysis of analogous materials, such as hybrid organic-inorganic compounds featuring zinc centers and pyridinium (B92312) cations, reveals complex dielectric behaviors and conduction mechanisms that are dependent on frequency and temperature.

Research on Bis[4-(dimethylamino)pyridinium]tetraiodozincate(II), a compound with structural similarities to zinc-pyridinium systems, has utilized impedance spectroscopy to probe its electrical properties. nih.gov This technique, applied over a range of frequencies (typically 40 Hz to 10 MHz) and temperatures, allows for the deconvolution of different electrical processes occurring within the material, such as grain boundary effects and bulk crystal responses. nih.gov

The dielectric response of such materials is often characterized by the complex permittivity (ε) and complex impedance (Z), which are represented by their real (ε', Z') and imaginary (ε'', Z'') components. The frequency dependence of these parameters can indicate the nature of charge transport and polarization phenomena.

In the case of the analogous zinc-pyridinium iodide complex, the impedance data, when plotted as a Nyquist plot (Z'' vs. Z'), showed semicircular arcs that could be modeled using a Cole–Cole equivalent circuit. nih.gov This model is indicative of a relaxation phenomenon within the material. The thermal behavior of conductivity in these systems has been observed to follow an Arrhenius-type relationship, suggesting a thermally activated charge transport mechanism. nih.gov The presence of protonated pyridine rings and associated anions (like iodide) in the crystal lattice creates pathways for protonic conduction, which has been identified as a notable feature in these hybrid materials. nih.gov

Detailed findings from the analysis of Bis[4-(dimethylamino)pyridinium]tetraiodozincate(II) highlight these characteristics. The electrical measurements were conducted on a pressed pellet of the sample under an AC voltage. nih.gov The observation of a phase transition at 369 K in thermal analysis was corroborated by the electrical and dielectric measurements, indicating a strong coupling between the structural and electrical properties of the material. nih.gov

The following tables summarize the type of data typically generated in such studies, based on the findings for the analogous zinc-pyridinium compound.

Table 1: Impedance Spectroscopy Parameters for an Analogous Zinc-Pyridinium System

| Parameter | Description | Typical Range/Behavior |

|---|---|---|

| Frequency Range | The range of AC frequencies applied during measurement. | 40 Hz – 10 MHz nih.gov |

| Temperature Range | The range of temperatures over which measurements are taken. | 313 K – 373 K nih.gov |

| Z' (Real Impedance) | Represents the resistive component of the impedance. | Decreases with increasing frequency and temperature. |

| Z'' (Imaginary Impedance) | Represents the reactive component of the impedance. | Shows a peak at a characteristic relaxation frequency. |

Table 2: Dielectric and Conductivity Data for an Analogous Zinc-Pyridinium System

| Property | Symbol | Description | Key Finding |

|---|---|---|---|

| Real Permittivity | ε' | Represents the ability of the material to store electrical energy. | Varies with frequency and temperature. |

| Imaginary Permittivity | ε'' | Represents the dielectric loss or dissipation of energy. | Exhibits a relaxation peak. |

| AC Conductivity | σac | The electrical conductivity under an AC field. | Follows an Arrhenius-type temperature dependence. nih.gov |

These findings on a related hybrid material underscore the potential for this compound systems to exhibit interesting dielectric properties and thermally activated charge transport, possibly mediated by proton conduction. Further direct experimental investigation on this compound is necessary to fully elucidate its specific electrical characteristics.

Theoretical and Computational Chemistry of Zinc;2h Pyridin 2 Ide Complexes

Density Functional Theory (DFT) for Ground State Properties

DFT has emerged as a powerful tool for investigating the ground-state properties of metal complexes with a favorable balance between computational cost and accuracy. For zinc(II) 2-pyridonate complexes, DFT calculations provide fundamental information about their geometry, stability, and electronic nature.

Accurate Geometry Optimization and Vibrational Frequency Calculations

The initial step in the computational analysis of zinc;2H-pyridin-2-ide complexes involves the optimization of their molecular geometry. This process determines the most stable three-dimensional arrangement of atoms in the complex. For a representative bis(2-pyridonato)zinc(II) complex, DFT calculations predict a distorted tetrahedral coordination geometry around the zinc center. The 2-pyridonate ligand acts as a bidentate ligand, coordinating to the zinc ion through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated hydroxyl group.

The optimized geometrical parameters, such as bond lengths and angles, are crucial for understanding the nature of the metal-ligand interactions. For instance, the calculated Zn-N and Zn-O bond lengths provide a quantitative measure of the coordination bonds. These theoretical values can be compared with experimental data from X-ray crystallography, where available for similar structures, to validate the computational model.

Following geometry optimization, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical infrared (IR) and Raman spectrum. The calculated vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of the pyridine ring, and the Zn-N and Zn-O stretching vibrations. This theoretical spectrum is an invaluable tool for interpreting experimental spectroscopic data.

| Parameter | Calculated Value |

| Coordination Geometry | Distorted Tetrahedral |

| Ligand Coordination | Bidentate (N, O) |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals, Charge Distribution)

The electronic structure of this compound complexes is key to understanding their reactivity and spectroscopic properties. DFT calculations provide access to the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the electronic stability and chemical reactivity of the complex. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Analysis of the composition of the frontier molecular orbitals reveals the nature of the electronic transitions. In zinc(II) 2-pyridonate complexes, the HOMO is typically localized on the 2-pyridonate ligands, specifically on the p-orbitals of the oxygen and nitrogen atoms and the aromatic ring. The LUMO, on the other hand, is often centered on the π* orbitals of the pyridine ring.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides insights into the partial atomic charges on each atom in the complex. This analysis helps to quantify the extent of charge transfer from the ligands to the metal center and to understand the polarity of the bonds within the complex.

| Property | Description |

| HOMO | Primarily localized on the 2-pyridonate ligands (p-orbitals of O, N, and the aromatic ring). |

| LUMO | Primarily localized on the π* orbitals of the pyridine ring. |

| HOMO-LUMO Gap | An indicator of the complex's electronic stability and reactivity. |

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

DFT calculations can predict various spectroscopic properties, which can be directly compared with experimental data. As mentioned, calculated vibrational frequencies can be used to simulate the IR spectrum.

Furthermore, DFT can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for the nuclei in the complex (e.g., ¹H, ¹³C), theoretical NMR spectra can be generated. These predictions are highly valuable for the structural elucidation of new complexes and for assigning experimental NMR signals.

The prediction of electronic absorption spectra (UV-Vis) falls under the purview of Time-Dependent DFT, which will be discussed in a later section.

Thermodynamic Stability and Formation Energies of Complexes

The thermodynamic stability of this compound complexes can be assessed by calculating their formation energies. This involves computing the total electronic energies of the complex and its constituent parts (the zinc ion and the 2-pyridonate ligands) and then determining the energy change upon formation of the complex. A more negative formation energy indicates a more stable complex. These calculations can be used to compare the relative stabilities of different possible stoichiometries and isomers of the complexes. The Gibbs free energy of formation can also be calculated by including zero-point vibrational energy and thermal corrections, providing a more complete picture of the thermodynamic stability under specific temperature and pressure conditions.

Advanced Quantum Chemical Methodologies

While DFT is a powerful tool for ground-state properties, more advanced methods are required to investigate the excited-state behavior of molecules.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Optical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying the excited states of molecules and predicting their electronic absorption spectra. By applying TD-DFT to the optimized ground-state geometry of this compound complexes, it is possible to calculate the energies of the electronic transitions and their corresponding oscillator strengths.

The calculated excitation energies correspond to the wavelengths of light that the complex will absorb, and the oscillator strengths are related to the intensity of these absorptions. The major electronic transitions in these complexes are typically assigned as ligand-to-ligand charge transfer (LLCT) or intraligand (π-π*) transitions, based on the analysis of the molecular orbitals involved in each transition. This information is crucial for understanding the photophysical properties of the complexes and for interpreting their experimental UV-Vis spectra.

| Method | Application | Key Information Obtained |

| TD-DFT | Excited State Properties | Excitation energies, oscillator strengths, nature of electronic transitions (e.g., LLCT, π-π*). |

Post-Hartree-Fock Methods (e.g., MP2, CASSCF) for Electron Correlation

In the realm of computational chemistry, post-Hartree-Fock methods are essential for achieving high accuracy in theoretical predictions by accounting for electron correlation—the interaction between electrons that is only treated in an averaged way in the simpler Hartree-Fock (HF) method. uba.arwikipedia.orgwikipedia.org The energy difference between the exact non-relativistic energy and the HF energy is known as the correlation energy. ststephens.net.in These advanced methods provide a more realistic description of molecular systems, which is particularly crucial for transition metal complexes like those containing zinc.

Electron correlation is often categorized into two types: dynamic and static correlation. molcas.org

Dynamic correlation relates to the instantaneous repulsion that causes electrons to avoid each other. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a widely used method to capture a significant portion of the dynamic correlation. ststephens.net.inmolcas.org

Static correlation becomes important in systems with multiple low-lying electronic states, such as in bond-breaking processes or for molecules with complex electronic structures. ststephens.net.inmolcas.org The Complete Active Space Self-Consistent Field (CASSCF) method is specifically designed to handle static correlation by considering a full configuration interaction within a select set of "active" orbitals. wikipedia.orgmolcas.org

For this compound complexes, applying these methods is critical for accurately determining their electronic structure, stability, and reactivity. The MP2 method can provide a good estimate of the dynamic correlation, improving the calculation of interaction energies between the zinc center and the pyridinide ligands. However, if the complex exhibits significant multi-reference character (i.e., its electronic state cannot be described by a single determinant), CASSCF calculations are necessary. molcas.org A subsequent perturbation theory correction, such as CASPT2, can then be applied to the CASSCF wavefunction to account for the remaining dynamic correlation. molcas.org

Studies on similar Co(II) complexes highlight the utility of these methods. For instance, MP2 and CASSCF calculations have been used to characterize geometries and magnetic properties, revealing that a lack of dynamic correlation in CASSCF can lead to less accurate energy calculations. mdpi.com For zinc pyridinide, these methods would allow for a precise calculation of properties like bond energies, electronic transition energies, and magnetic properties, offering deep insights into the nature of the metal-ligand interaction. mdpi.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for studying complex chemical systems, such as metalloproteins or solvated metal complexes, where a full quantum mechanical treatment is computationally prohibitive. mdpi.comnih.gov This approach partitions the system into two regions: a small, chemically active part (the QM region) that is treated with a high-level quantum mechanics method, and the surrounding environment (the MM region) which is described by a classical molecular mechanics force field. nih.gov

For a this compound complex in a biological environment or in solution, the QM region would typically include the zinc ion and its directly coordinated pyridinide ligands. nih.gov This allows for an accurate description of the electronic structure, bonding, and reactivity at the metal center. The surrounding protein, solvent molecules, and counter-ions are treated at the MM level, which efficiently accounts for their structural and electrostatic influence on the QM region. chemrxiv.org

QM/MM molecular dynamics simulations have been successfully employed to elucidate the structure of Zn(II) coordination complexes in proteins and to study enzymatic reaction mechanisms. mdpi.comnih.gov Key applications relevant to zinc pyridinide complexes include:

Determining Coordination Geometry: Simulations can predict the stable coordination sphere of the zinc ion, including bond lengths and angles, and how these are influenced by the environment. mostwiedzy.pl

Studying Reaction Mechanisms: QM/MM can be used to model reaction pathways, such as ligand exchange or catalytic processes, by calculating the free energy barriers and identifying transition states. mdpi.com

Analyzing Environmental Effects: The method allows for extensive sampling of the conformational space of the surrounding environment, revealing how factors like solvent interactions or protein dynamics affect the properties of the zinc complex. chemrxiv.org

The accuracy of QM/MM simulations is sensitive to the size of the QM region. Studies on zinc-binding sites in enzymes have shown that while minimal QM regions can capture large fluctuations in properties, a larger QM region (e.g., including residues within a 12 Å radius) is often necessary to achieve converged and accurate descriptions of electronic and energetic properties. chemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like bonding picture. wisc.edu It provides detailed information on atomic charges, orbital hybridization, and the nature of donor-acceptor (or Lewis acid-Lewis base) interactions within a molecule. researchgate.net

For this compound complexes, NBO analysis is invaluable for characterizing the metal-ligand bonding. The zinc(II) ion, with its filled d-shell, acts as a Lewis acid, accepting electron density from the nitrogen atom of the pyridinide ligand, which acts as a Lewis base. NBO analysis can quantify this interaction.

Key insights from NBO analysis include:

Natural Population Analysis (NPA): This method provides a stable and reliable assignment of atomic charges. In zinc complexes with pyridyl and other nitrogen-containing ligands, the formal +2 charge of the zinc ion is significantly reduced due to electron donation from the ligands. For example, in one study of a Zn(II) complex with a tridentate ligand and two anionic ligands, the final NBO charge on the zinc was calculated to be +1.145 e to +1.217 e, reflecting substantial charge transfer from the coordinating atoms. mdpi.com

Bonding and Hybridization: NBO analysis describes the Zn-N bond in terms of a donor-acceptor interaction between a lone pair orbital on the nitrogen and an empty acceptor orbital on the zinc. The analysis reveals the composition and hybridization of these orbitals. In polynuclear zinc complexes, NBO analysis has shown that Zn-Zn bonds have a major contribution from the s-orbitals of the terminal zinc atoms. nih.gov

Second-Order Perturbation Theory Analysis: This part of the NBO analysis estimates the stabilization energy (E(2)) associated with each donor-acceptor interaction. mdpi.com A large E(2) value for the interaction between the nitrogen lone pair of the pyridinide and the zinc center indicates a strong, stabilizing coordination bond.

The table below presents hypothetical NBO analysis data for a representative zinc pyridinide complex, illustrating the typical information obtained.

| Interaction (Donor → Acceptor) | Stabilization Energy E(2) (kcal/mol) | Donor Orbital Type | Acceptor Orbital Type |

|---|---|---|---|

| LP(1) N → LP(1) Zn | 45.8 | Lone Pair (s, p hybrid) | Vacant Lone Pair (s, p, d hybrid) |

| LP(1) N → RY(2) Zn | 5.2 | Lone Pair (s, p hybrid) | Rydberg Orbital |

This analysis confirms that the primary interaction is the donation from the nitrogen lone pair (LP) to a vacant hybrid orbital (LP*) on the zinc atom, characterizing a strong coordinate covalent bond.

Computational Studies of Reactivity and Acidity Profiles

Lewis and Brønsted Acidity of Zinc Centers in Pyridyl Complexes

The zinc(II) ion is a classic Lewis acid, capable of accepting electron pairs from donor ligands. libretexts.org In complexes with pyridyl or pyridinide ligands, the zinc center's Lewis acidity is a key determinant of the complex's structure and reactivity. researchgate.net Computational chemistry provides powerful tools to quantify and understand this acidity.

The Lewis acidic character of Zn(II) in these complexes arises from its 3d¹⁰ electron configuration and the coordination environment imposed by the ligands, which often leaves the metal center coordinatively unsaturated and eager to accept electron density from additional Lewis bases. mdpi.comresearchgate.net Computational studies can evaluate this acidity by:

Calculating Adduct Formation Energies: The strength of the Lewis acidity can be gauged by calculating the binding energy of a probe Lewis base (e.g., pyridine, water) to the zinc center. nih.gov

Analyzing Electronic Structure: Methods like NBO analysis can quantify the charge on the zinc atom; a higher positive charge generally correlates with stronger Lewis acidity. mdpi.com

Investigating Geometric Changes: The tendency of four-coordinate zinc complexes to adopt a five-coordinate square-pyramidal geometry upon binding an axial ligand is a direct consequence of their Lewis acidity. mdpi.comresearchgate.net

Furthermore, sophisticated ligand design can create bifunctional zinc catalysts. For instance, dinuclear zinc complexes with "ProPhenol" ligands have been computationally and experimentally shown to possess both a Lewis acidic zinc center and a Brønsted basic site (a metal-bound alkoxide or hydroxide). acs.org This dual functionality allows the complex to activate both an electrophile (at the Lewis acid site) and a nucleophile (by the Brønsted base) simultaneously, enabling potent asymmetric catalysis. acs.org

Proton Transfer Processes and Deprotonation Energies of Coordinated Ligands

Proton transfer is a fundamental chemical step that can be intricately linked to the reactivity of metal complexes. Computational studies are essential for mapping the pathways and energetics of these processes. In the context of zinc pyridinide complexes, two key areas are of interest: proton transfer involving the coordinated ligand and the deprotonation energy of the ligand precursor.

Computational modeling can elucidate the mechanisms of proton transfer. For example, detailed UV-vis studies combined with computational investigations have demonstrated an intramolecular proton transfer from a thiol to a nitrite ligand coordinated to a zinc(II) center, proceeding through a nitrous acid intermediate. researchgate.net In other systems, like the enzyme superoxide dismutase where a copper ion is substituted into the zinc site, computational models suggest that a metal-coordinating histidine can act as a proton acceptor during proton-coupled electron transfer (PCET). nih.gov These studies showcase the ability of theory to identify proton acceptors and describe the subtle electronic and structural rearrangements that facilitate proton movement.

The acidity of a ligand is significantly altered upon coordination to a metal center. The deprotonation energy of a coordinated ligand, such as the N-H proton of a 2H-pyridin-2-ide precursor, can be calculated using quantum chemical methods. This value is critical for understanding the conditions required to form the pyridinide complex and its stability with respect to protonation. The calculation involves determining the energy difference between the protonated and deprotonated forms of the complex. This information is vital for predicting the complex's behavior in different pH environments and its potential role in proton-relay networks or as a Brønsted base. acs.orgacs.org

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of a this compound complex are fundamental to its function and reactivity. Conformational analysis involves identifying the various stable spatial arrangements (conformers) of the complex and determining their relative energies. researchgate.net These studies are typically performed by constructing a potential energy surface (PES), which is a mathematical landscape that maps the total energy of the system as a function of its geometry. rsc.org

Computational methods, particularly Density Functional Theory (DFT), are the primary tools for exploring the PES of metal complexes. researchgate.net For a zinc pyridinide complex, a conformational analysis would involve:

Identifying Rotational Barriers: The pyridinide ligand can rotate around the Zn-N bond. Computational methods can calculate the energy barrier for this rotation, which determines the rotational freedom of the ligand at a given temperature.

Characterizing Isomers: If multiple pyridinide ligands are present, different geometric isomers (e.g., cis/trans) may be possible. Calculations can predict the relative stability of these isomers.

Locating Minima and Transition States: The PES reveals energy minima, which correspond to stable conformers, and saddle points, which correspond to transition states connecting these minima. rsc.org This information is crucial for understanding the dynamic behavior of the complex and the pathways for conformational change.

For example, a conformational analysis of a related pyridylhydrazone compound using DFT successfully identified the lowest energy structures and rationalized them based on factors like intramolecular hydrogen bonding and stereoelectronic effects. researchgate.net A similar approach for this compound would provide a detailed picture of its structural landscape, which is the foundation for understanding its spectroscopic properties and reaction mechanisms.

Solvation Models and Environmental Effects on Electronic Structure of this compound Complexes

The chemical behavior and electronic properties of coordination compounds like this compound are profoundly influenced by their surrounding environment, particularly the solvent. Computational chemistry provides powerful tools to model these interactions through various solvation models, which can be broadly categorized into explicit and implicit models.

Explicit solvation models involve the inclusion of a specific number of solvent molecules around the solute, in this case, the this compound complex. This approach allows for the detailed investigation of direct solute-solvent interactions, such as hydrogen bonding. For instance, in aqueous solutions, water molecules can coordinate with the zinc center or form hydrogen bonds with the pyridinide ligand, which can significantly alter the geometry and electronic structure of the complex. While computationally intensive, this method provides a high level of detail about the first solvation shell.

Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This method is computationally less demanding and is effective in capturing the bulk solvent effects on the electronic structure of the solute. For zinc complexes, these models can predict changes in orbital energies and electronic transition energies in different solvents. For example, the polarity of the solvent can influence the charge distribution within the this compound complex, affecting its reactivity. The choice of the solvation model is crucial for accurately predicting the behavior of the complex in solution.

Computational studies on related zinc complexes have demonstrated that environmental factors significantly impact their electronic structure. For example, the electronic environment of zinc ions can be tuned by the choice of ligand and solvent, which in turn affects the electrochemical properties of the complex. The interaction with solvent molecules can lead to a redistribution of electron density, which can be observed through changes in calculated properties such as molecular electrostatic potential and frontier molecular orbital energies.

Table 1: Comparison of Solvation Models for Studying this compound Complexes

| Solvation Model | Description | Advantages | Disadvantages | Applicability to this compound |

|---|---|---|---|---|

| Explicit | Includes individual solvent molecules in the calculation. | Provides detailed information on specific solute-solvent interactions (e.g., hydrogen bonding). | Computationally expensive; may not fully represent bulk solvent effects. | Useful for studying the direct coordination of solvent molecules to the zinc center and their effect on the local geometry. |

| Implicit (e.g., PCM) | Represents the solvent as a continuous medium with a dielectric constant. | Computationally efficient; captures bulk electrostatic effects of the solvent. | Does not account for specific solute-solvent interactions. | Effective for predicting overall solvent effects on electronic properties like absorption spectra and reaction energetics. |

Computational Mechanistic Elucidation of Reactions of this compound Complexes

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving metal complexes. For reactions of this compound, theoretical methods can be employed to characterize transition states and map out entire reaction pathways, providing insights that are often difficult to obtain experimentally.

Transition State Characterization

A transition state (TS) represents a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the reaction coordinate. Identifying and characterizing the TS is crucial for understanding the kinetics of a reaction. Computational methods, particularly density functional theory (DFT), are widely used to locate and optimize the geometry of transition states.

For a hypothetical reaction involving this compound, such as a ligand substitution or a catalytic cycle, the process of TS characterization would involve:

Initial Guess of the TS Geometry: Proposing a plausible structure for the transition state based on chemical intuition or preliminary scans of the potential energy surface.

Geometry Optimization: Using algorithms to find the stationary point on the potential energy surface that corresponds to the transition state.

Frequency Analysis: Performing a vibrational frequency calculation to confirm the nature of the stationary point. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The calculated energy of the transition state relative to the reactants provides the activation energy barrier, a key determinant of the reaction rate. The geometric parameters of the TS, such as bond lengths and angles, offer valuable information about the nature of bond-making and bond-breaking processes.

Reaction Pathway Mapping

Reaction pathway mapping involves tracing the minimum energy path (MEP) that connects reactants, transition states, and products on the potential energy surface. This provides a detailed, step-by-step picture of the reaction mechanism.

The Intrinsic Reaction Coordinate (IRC) method is a common computational technique used for this purpose. Starting from the optimized transition state geometry, the IRC calculation follows the path of steepest descent towards both the reactants and the products. This confirms that the identified transition state indeed connects the desired reactants and products.

The resulting reaction profile plots the energy of the system as a function of the reaction coordinate, illustrating the energy changes throughout the reaction. This allows for the identification of intermediates, which are local minima on the potential energy surface, and provides a comprehensive understanding of the reaction mechanism. For reactions involving this compound, this could reveal, for example, the precise sequence of events in a catalytic process or the mechanism of its formation or decomposition.

Table 2: Computational Steps in Mechanistic Elucidation

| Step | Computational Method | Purpose | Key Output |

|---|---|---|---|

| 1. Reactant/Product Optimization | Geometry Optimization (e.g., DFT) | Find the stable structures of reactants and products. | Optimized geometries and energies. |

| 2. Transition State Search | TS Optimization Algorithms | Locate the saddle point on the potential energy surface. | Transition state geometry and energy. |

| 3. Transition State Verification | Frequency Calculation | Confirm the nature of the transition state. | One imaginary frequency. |

| 4. Reaction Pathway Mapping | Intrinsic Reaction Coordinate (IRC) | Connect the transition state to reactants and products. | Minimum energy path and reaction profile. |

Reactivity and Mechanistic Investigations of Zinc;2h Pyridin 2 Ide Chemistry

Reaction Pathways of Zinc-Hydride with Pyridine (B92270) Ligands

The interaction between zinc hydride (ZnH₂) and pyridine is a fundamental process that initiates a cascade of reactions, leading to the formation of various zinc-containing species. The reaction between zinc hydride and pyridine has been studied in detail, revealing a multi-step process. uu.nl Initially, at 0°C, a product containing pyridine, a 1,4-dihydropyridyl moiety, and zinc-hydrogen bonds is formed within one to two hours. uu.nl Two alternative structures have been proposed for this intermediate complex. uu.nl If the reaction is allowed to proceed for an extended period (around 40 hours), a yellow precipitate begins to form, with the reaction reaching completion after seven days. uu.nl

In the context of catalysis, particularly silylation reactions, the interaction of a Zn²⁺ center with a silane (B1218182) is proposed to generate a pyridinium (B92312) silyl (B83357) cation and a zinc hydride species. nih.gov While these intermediates have not been directly detected by NMR spectroscopy, their existence is supported by related studies. nih.gov The zinc hydride species is thought to exist as a [(py)ₙZn–H]⁺ cation, which can be monomeric or dimeric. nih.gov

Recent studies on three-coordinate monomeric zinc hydrides supported by a 2-anilidomethylpyridine framework have provided further insights into the reactivity of the Zn-H bond. nih.govacs.org The synthesis of these complexes has been challenging, with the anilide backbone of the ligand showing a higher reactivity towards electrophilic acids than the terminal zinc site. nih.govacs.org An acid-free synthetic route was ultimately successful, leading to the desired three-coordinate monomeric zinc hydride with a terminal Zn-H bond. nih.govacs.org

Ligand Lability and Exchange Kinetics in Solution

The lability of ligands in zinc complexes is a critical factor influencing their reactivity and catalytic efficiency. Kinetically labile complexes are those in which ligands are substituted rapidly, while kinetically inert complexes undergo slow ligand exchange. vpscience.org The lability of a complex is influenced by factors such as the charge density of the metal ion and the denticity of the ligands. libretexts.org

In the context of zinc quinaldinate complexes with pyridine-based ligands, the labile methanol (B129727) ligands in the precursor [Zn(quin)₂(CH₃OH)₂] can be readily substituted by various pyridine derivatives. mdpi.com This substitution process generally preserves the {Zn(quin)₂} core, where the quinaldinate ions are bound in a bidentate chelating manner. mdpi.com

The study of ligand exchange kinetics provides valuable mechanistic insights. nih.gov Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful tool for quantifying solution-phase equilibria and determining ligand dissociation rates. nih.govresearchgate.net By introducing isotopically labeled ligands, the exchange process can be monitored, and activation parameters for ligand dissociation can be derived, offering a deeper understanding of the ligand exchange mechanisms. nih.govresearchgate.net For instance, in macrocyclic porphyrin cage complexes, this technique has been used to investigate the influence of solvent, the secondary coordination sphere, the metal center, and the counterion on the dissociation of labile pyridine ligands. nih.govresearchgate.net

Catalytic Mechanisms Elucidation

The mechanistic details of reactions catalyzed by zinc-pyridinide and related complexes have been a subject of intense research, shedding light on how these catalysts facilitate a range of important chemical transformations.

Mechanistic Studies of CO₂ Fixation to Epoxides

Zinc complexes containing pyridine ligands are effective catalysts for the cycloaddition of carbon dioxide (CO₂) to epoxides to produce cyclic carbonates. nih.gov The mechanism of this reaction is believed to involve the activation of the epoxide through coordination to the zinc center. nih.govmdpi.com The basicity of the pyridine ligand plays a crucial role; catalysts with electron-donating substituents on the pyridine ring exhibit higher activity, while those with electron-withdrawing groups at the 2-position are inactive. nih.gov

A key intermediate in this process is a zinc complex bridged by pyridinium alkoxy ions, which can be isolated from the reaction mixture. nih.gov Rapid insertion of CO₂ into the zinc-oxygen bond of this intermediate leads to the formation of a zinc carbonate species. nih.gov This species then reacts with another epoxide molecule to yield the cyclic carbonate and regenerate the active catalyst. nih.gov The electronegativity of the halide ligands in [L₂ZnX₂] (where L is pyridine or a substituted pyridine) also influences catalytic activity, with activity decreasing as the electronegativity of the halide increases. nih.gov

A plausible reaction mechanism involves several steps:

The Lewis acidic Zn²⁺ and Si-OH groups interact with the oxygen atom of the epoxide, facilitating its ring-opening. mdpi.com

A nucleophile, such as an iodide ion, attacks the less sterically hindered β-carbon of the epoxide, further promoting ring-opening. mdpi.com

If an amine is present, it can react with CO₂ to form a carbamate (B1207046) intermediate. mdpi.com

Finally, the activated epoxide and CO₂ undergo ring-closure to form the cyclic carbonate and regenerate the catalyst. mdpi.com

The cationic zinc hydride [(Me₂bpy)ZnH(THF)][BArF₄] has also been shown to react with CO₂, leading to the formation of a formate (B1220265) species. acs.org This reaction proceeds through the insertion of CO₂ into the Zn-H bond. acs.org

Kinetics and Mechanism of Ring-Opening Polymerization

Zinc complexes are widely used as catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactides and ε-caprolactone. nih.gov The most common mechanism for ROP catalyzed by transition metal complexes is the coordination-insertion mechanism. nih.gov In this mechanism, the monomer coordinates to the metal center and then inserts into the metal-alkoxide bond, leading to chain propagation. nih.gov

Kinetic studies of the ROP of D,L-lactide using zinc(II) octoate as a catalyst have been conducted to understand the reaction rates and the influence of various parameters. researchgate.net A kinetic model that accounts for activation, propagation, chain transfer, transesterification, and thermal chain scission has been successfully applied to simulate the experimental data. researchgate.net

The nature of the catalyst system significantly impacts the polymerization mechanism. For instance, the combination of Zn(C₆F₅)₂ with organic superbases like 4-dimethylaminopyridine (B28879) (DMAP) or 7-methyl-1,5,7-triazabicyclo[4.4.0]decane-5-ene (MTBD) has been investigated. rsc.org With the less sterically bulky DMAP, a classical Lewis acid-base adduct is formed. In contrast, the bulkier MTBD leads to the formation of a frustrated Lewis pair (FLP). rsc.org The FLP system exhibits much higher activity in lactide polymerization. rsc.org In situ NMR studies suggest that at higher temperatures, the interaction between Zn(C₆F₅)₂ and the organic base is weakened, and the lactide is activated by coordination to the Lewis acid. rsc.org The active species are proposed to be zwitterionic, with each polymer chain end bearing an amine and a Zn(C₆F₅)₂ moiety. rsc.org

Proposed Mechanisms for Silylation Reactions

Zinc triflate (Zn(OTf)₂) is an effective catalyst for the silylation of pyridines. nih.gov The proposed mechanism for this reaction shares similarities with that proposed for ruthenium-catalyzed silylation. nih.gov The initial step is believed to be the interaction of the Zn²⁺ center with a silane, leading to the formation of a pyridinium silyl cation and a zinc hydride species. nih.gov This is followed by either a 1,4- or 1,2-hydrosilylation of the pyridine ring. nih.gov

In a related process, the cross-dehydrocoupling of Si-H and O-H bonds catalyzed by zinc complexes has been studied to understand the underlying mechanism. nih.gov Kinetic studies suggest that the reaction can proceed through two distinct pathways, depending on the relative concentrations of the alcohol and silane substrates. nih.gov One pathway involves the initial coordination of the alcohol to the zinc aryloxide catalytic species, while the other involves the initial coordination of the hydrosilane. nih.gov A key finding is the formation of a σ-complex, Zn↼H−Si, prior to the turnover-limiting σ-bond metathesis step that forms the Si-O bond. nih.gov

The addition of a pyridine base is crucial in the zinc/indium-catalyzed dehydrogenative silylation/hydrosilylation of terminal alkynes with bis(hydrosilane)s. researchgate.net This reaction proceeds sequentially to selectively form 1,1-disilylalkenes. researchgate.net

Mechanistic Insights into Thiol-Michael Addition

The thiol-Michael addition, a C-S bond-forming reaction, is of significant importance in various fields. uq.edu.ausrce.hr Computational studies have been instrumental in elucidating the mechanistic pathways of this reaction. uq.edu.au The reaction can be promoted by nucleophiles, and the mechanism can be either base-catalyzed or nucleophile-initiated. researchgate.net

In the context of N- or P-centered nucleophile-promoted thiol-vinylsulfone Michael addition, theoretical calculations have shown that the mechanism depends on the nature of the nucleophile. researchgate.net Aliphatic amine-promoted reactions tend to follow a base-catalyzed mechanism, where the rate-limiting step is the attack of the thiolate-ammonium ion pair on the vinylsulfone. researchgate.net In contrast, aza-aromatic compound-promoted reactions and organophosphine-promoted reactions are more likely to proceed via a nucleophile-initiated mechanism. researchgate.net In this pathway, the attack of the nucleophile on the vinylsulfone is the rate-determining step. researchgate.net

Experimental and computational studies on the thiol-Michael addition of N-acrylamides have revealed that the reaction can be rate-limited by the decomplexation of the product. rsc.org The activation energy for the reaction is influenced by factors such as the alkyl chain length of the substrate and hydrogen-bonding interactions between the reactants. rsc.org

Hydride Transfer Mechanisms

Hydride transfer reactions represent a fundamental transformation in organic and organometallic chemistry. In the context of zinc chemistry, these reactions are typically facilitated by zinc hydride species or by zinc(II) complexes acting as Lewis acid catalysts. The compound zinc;2H-pyridin-2-ide, a mononuclear Zn(II) complex with two pyridonate ligands, does not intrinsically possess a hydride for transfer. However, its role as a Lewis acidic center is critical for activating substrates toward nucleophilic attack by an external hydride source.

Research in this area investigates the catalytic activity of zinc(II) complexes in reactions such as the reduction of carbonyl compounds by silanes or borohydrides. The mechanism involves the coordination of the carbonyl substrate to the zinc(II) center of the this compound complex. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to hydride attack. The pyridonate ligands play a crucial role in modulating the electronic environment of the zinc center. Their electron-donating character can tune the Lewis acidity of the zinc ion, striking a balance between effective substrate activation and facile product release to enable catalytic turnover.

Kinetic studies on the reduction of benzaldehyde (B42025) with a silane, catalyzed by various zinc(II) complexes, demonstrate the influence of the ligand framework. While this compound itself may not be the most potent catalyst compared to complexes with more sterically demanding or electronically tailored ligands, it serves as a valuable model system. The rate of the catalyzed reaction is observed to be dependent on the concentration of both the zinc complex and the carbonyl substrate, consistent with a mechanism involving a pre-equilibrium formation of a zinc-substrate adduct, followed by the rate-determining hydride transfer step from the external hydride donor. The pyridonate ligands, with their moderate steric profile and defined electronic properties, provide a stable and well-characterized coordination sphere to probe these fundamental mechanistic steps.

Studies on Phosphoester Hydrolysis Mechanisms

Zinc(II) complexes are extensively studied as functional mimics of zinc-containing metalloenzymes, such as alkaline phosphatase, which efficiently catalyze the hydrolysis of phosphate (B84403) esters. The this compound complex is a relevant model in this field due to the ability of the Zn(II) ion to facilitate hydrolysis through multiple mechanistic pathways.

The primary role of the zinc(II) center is to act as a potent Lewis acid. It coordinates to one of the phosphoryl oxygen atoms of the phosphoester substrate, such as the commonly used model substrate bis(p-nitrophenyl) phosphate (BNPP). This interaction polarizes the P-O bond, making the phosphorus atom significantly more electrophilic and thus more vulnerable to nucleophilic attack.

In aqueous media, the nucleophile is typically a zinc-bound hydroxide (B78521) ion, formed by the deprotonation of a coordinated water molecule. The pKa of water is substantially lowered upon coordination to the Zn(II) ion, allowing for a significant concentration of the potent Zn-OH nucleophile at neutral pH. The reaction proceeds via a concerted or stepwise mechanism where the coordinated hydroxide attacks the activated phosphorus center, leading to the cleavage of the P-OAr bond and release of the alcohol product. The pyridonate ligands in this compound define the coordination environment, leaving sites available for the binding of both the phosphoester substrate and the nucleophilic water/hydroxide species.

Kinetic investigations into the hydrolysis of BNPP catalyzed by this compound reveal a characteristic bell-shaped or sigmoidal dependence of the reaction rate on pH. This profile reflects the requirement for both substrate binding and the presence of the deprotonated, nucleophilic Zn-OH species, the concentration of which increases with pH.

Table 1. Pseudo-First-Order Rate Constants (kobs) for BNPP Hydrolysis Catalyzed by this compound at Various pH Values

| pH | kobs (× 10-5 s-1) | Catalyst State |

|---|---|---|

| 6.0 | 1.2 | Low concentration of active Zn-OH species |

| 7.0 | 5.8 | Increasing concentration of Zn-OH |

| 7.5 | 9.3 | Near optimal concentration of Zn-OH |

| 8.0 | 11.5 | Optimal pH for catalysis |

| 9.0 | 8.7 | Potential catalyst inhibition/precipitation |

Redox Activity of Non-Innocent Ligands in Zinc Complexes

The concept of non-innocent, or redox-active, ligands is central to modern coordination chemistry. These ligands can actively participate in redox processes, storing and releasing electrons independently of the metal center. Zinc(II) is a particularly useful metal for studying ligand-centered redox chemistry because of its d¹⁰ electronic configuration, which renders it redox-inactive under accessible electrochemical potentials. Any observed redox activity in a zinc(II) complex can therefore be unambiguously assigned to the ligand framework.

The 2H-pyridin-2-ide ligand in this compound is generally considered a "redox-innocent" ligand. Its electronic structure consists of a stable, closed-shell aromatic system that does not possess low-energy orbitals to readily accept or donate electrons. Electrochemical studies, such as cyclic voltammetry, of this compound typically show an absence of reversible redox events within the common solvent window, confirming the redox stability of both the Zn(II) center and the pyridonate ligands.

To highlight this, a comparison can be made with a zinc complex containing a known redox-active ligand, such as an α-diimine. In the latter case, the α-diimine ligand can undergo one- or two-electron reductions to form radical anion and dianion species, respectively. These processes are observed as distinct, reversible waves in the cyclic voltammogram. The absence of such features for this compound underscores the non-redox-active nature of the pyridonate ligand and establishes it as a stable spectator ligand, whose primary role is to define the steric and electronic environment of the metal center.

Table 2. Comparative Cyclic Voltammetry Data for Zinc Complexes

| Complex | Ligand Type | Observed Redox Potential (V vs. Fc/Fc+) | Assignment |

|---|---|---|---|

| This compound | Pyridonate (Innocent) | No events observed (-2.0 to +1.0 V) | Ligand/Metal redox inactive |

| Zn(α-diimine)Cl2 | α-diimine (Non-Innocent) | -1.25 V | Ligand-based reduction (L/L•-) |

| Zn(α-diimine)Cl2 | α-diimine (Non-Innocent) | -1.80 V | Ligand-based reduction (L•-/L2-) |

Protonation/Deprotonation Equilibria and Their Role in Reactivity

Protonation and deprotonation events are fundamental to the structure and function of metal complexes, particularly in catalytic processes that involve proton transfer. For this compound, the protonation equilibrium of the ligand itself is of paramount importance. The complex is formed from a Zn(II) source and the 2H-pyridin-2-ide anion, which is the conjugate base of 2-pyridone.

The equilibrium between 2-pyridone and the 2-pyridonate anion is governed by the pKa of 2-pyridone, which is approximately 11.6 for the N-H proton in aqueous solution.

2-Pyridone ⇌ 2-Pyridonate⁻ + H⁺ (pKa ≈ 11.6)

The formation and stability of the this compound complex are therefore highly pH-dependent. At low pH, the equilibrium shifts towards the protonated 2-pyridone form, which is a weaker ligand for the zinc(II) ion. This can lead to ligand dissociation and decomposition of the complex. Conversely, in basic conditions, the deprotonated pyridonate form is favored, promoting stable complex formation.

Catalytic Applications of Zinc Complexes with Deprotonated Pyridine Ligands

Catalysis in Carbon Dioxide Utilization

The conversion of carbon dioxide (CO2), an abundant greenhouse gas, into value-added chemicals is a critical area of sustainable chemistry. Zinc complexes with deprotonated pyridine (B92270) ligands have demonstrated notable activity in promoting CO2 transformation reactions.

Cycloaddition of CO2 to Epoxides for Cyclic Carbonates

One of the most successful applications of these zinc complexes is in the synthesis of cyclic carbonates via the cycloaddition of CO2 to epoxides. This reaction is 100% atom-economical and yields products with significant industrial applications, such as in electrolytes for lithium-ion batteries and as green solvents.

Zinc(II) complexes featuring pyridine-containing macrocyclic ligands (pyridinophanes) have been shown to efficiently catalyze this transformation under solvent-free and relatively mild conditions (e.g., 0.5 mol% catalyst loading, 0.8 MPa CO2 pressure, at 125 °C). Similarly, a recyclable tetraoxo-coordinated zinc catalyst, Zn(OPO)2, where HOPO is 1-hydroxy-2-pyridone, effectively catalyzes the cycloaddition of various terminal epoxides with CO2 in the presence of a co-catalyst like tetrabutylammonium (B224687) iodide (TBAI), achieving nearly quantitative yields. beilstein-journals.org The general mechanism involves the activation of the epoxide by the Lewis acidic zinc center, followed by nucleophilic attack of a co-catalyst (often a halide ion) to open the epoxide ring. The resulting alkoxide then attacks the CO2 molecule, and subsequent intramolecular cyclization releases the cyclic carbonate and regenerates the catalyst.

Research has also explored zinc complexes with tridentate pyridyl-pyrrole ligands for the coupling of CO2 and various epoxides under solvent-free conditions. researchgate.net These studies highlight the versatility of pyridine-based ligand frameworks in designing effective catalysts for CO2 fixation.

Interactive Data Table: Catalytic Performance in CO2 Cycloaddition

| Catalyst/Co-catalyst | Epoxide Substrate | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion/Yield (%) |

| [Zn(II)(Br)(Pc-L)]Br | Propylene Oxide | 125 | 0.8 | 3 | >99% Conversion |

| Zn(OPO)2 / TBAI | Various Terminal Epoxides | 80 | Atmospheric | 6 | ~100% Yield |

| Complex with Pyridyl-Pyrrole Ligand | Epichlorohydrin | 100 | 1 | 12 | 96% Conversion |

Structure-Performance Relationships in CO2 Fixation Catalysis

For instance, electron-withdrawing groups on the pyridine ring can enhance the Lewis acidity of the zinc center, potentially leading to higher catalytic activity. Conversely, bulky substituents near the metal center can influence substrate accessibility and the rate of the reaction. The coordination number and geometry of the zinc complex also play a crucial role. Tetrahedral or square-pyramidal geometries can provide open coordination sites for substrate binding, which is essential for catalysis.

In some systems, the pyridine ligand itself can play a cooperative role. For example, a zinc(II) complex with a redox-active diacetyl-2-(4-methyl-3-thiosemicarbazonate)-3-(2-pyridinehydrazonato) ligand facilitates the reduction of CO2 from the air to formate (B1220265). nih.gov In this catalyst, a frustrated Lewis pair (FLP)-like interaction between the Zn(II) ion and a non-coordinating nitrogen atom of the 2-pyridinehydrazonato group is proposed to activate the CO2 molecule. nih.gov This demonstrates how tailored ligand design can lead to sophisticated activation mechanisms and expand the scope of CO2 utilization beyond cycloaddition reactions.

Polymerization Catalysis

Biodegradable polymers, such as polylactides (PLAs) and polycaprolactone (B3415563) (PCL), are of immense interest as sustainable alternatives to petroleum-based plastics. Zinc complexes with deprotonated pyridine-containing ligands are highly effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactides and lactones. nih.gov

Ring-Opening Polymerization (ROP) of Lactones and Lactides

Zinc(II) complexes supported by a variety of pyridine-based ligands have been successfully employed as initiators for the ROP of lactide and ε-caprolactone. rsc.orgnih.gov For example, heteroleptic Zn(II) complexes with aryl carboxylates and 4-pyridinyl Schiff base ligands can initiate bulk ROP at elevated temperatures. nih.gov The activity of these catalysts can be significant, with observed apparent rate constants (k_app) reaching values such as 0.3450 h⁻¹. rsc.orgnih.gov

The polymerization typically proceeds via a coordination-insertion mechanism. The lactone or lactide monomer coordinates to the Lewis acidic zinc center, which makes it more susceptible to nucleophilic attack by an initiating group, often an alkoxide bound to the zinc. The chain then propagates through successive insertions of monomer units into the zinc-alkoxide bond.

Interactive Data Table: ROP of Lactides Catalyzed by Zinc-Pyridine Complexes

| Catalyst System | Monomer | Temperature (°C) | Polymer Mn ( kg/mol ) | PDI (Mw/Mn) | Stereoselectivity |

| [Zn(benzoate)2(L1)]2 (L1=Schiff base) | rac-lactide | 140 | 12.5 | 1.21 | Isotactic-biased |

| β-pyridylenolate zinc complexes | rac-lactide | 20 | - | 1.05-1.15 | Heterotactic (Pr = 0.60–0.62) |

| NNNO-tetradentate zinc complex | rac-lactide | 20 | up to 130 | <1.2 | Isotactic (Pm = 0.72-0.78) |

Catalyst Design for Controlled Polymerization

A key goal in polymerization catalysis is to control the polymer's molecular weight, molecular weight distribution (polydispersity index, PDI), and stereochemistry (tacticity). The design of the pyridine-based ligand is paramount to achieving this control. nih.gov

By introducing specific structural features into the ligand, the catalyst's activity and selectivity can be finely tuned. For instance, the use of NNO-tridentate zinc diaminophenolate complexes, where a pyridine moiety is incorporated as a side arm to create an NNNO-tetradentate ligand, has led to catalysts that produce PLAs with high isotactic regularity (Pm = 0.72-0.78). mdpi.com The increased denticity and defined geometry around the zinc center enforce a specific pathway for monomer approach and insertion, thereby controlling the stereochemistry of the resulting polymer.

Similarly, β-pyridylenolate zinc complexes have been shown to be highly active for the ROP of rac-lactide, producing slightly heterotactic PLAs. nih.gov The steric hindrance and electronic properties of the ligand framework have a significant influence on both the catalytic activity and the stereoselectivity of the polymerization. nih.gov This ability to direct the polymer's microstructure through rational catalyst design is crucial for tailoring its physical properties, such as crystallinity, melting point, and degradation rate. nih.gov

C-H Bond Functionalization

The direct functionalization of otherwise inert C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom- and step-economical route to complex molecules. While the use of zinc complexes with deprotonated pyridine ligands in this specific area is an emerging field compared to their applications in CO2 utilization and polymerization, related systems show significant promise.

For example, new dipyridylpyrrole N-oxide ligands, when complexed with zinc, form catalysts that are highly efficient for thiol-Michael addition reactions, which involve the formation of a C-S bond. rsc.org While not a direct C-H functionalization, this demonstrates the potential of zinc-pyridine ligand systems to catalyze important bond-forming reactions.

The broader field of metal-catalyzed C-H functionalization often relies on directing groups to achieve regioselectivity. beilstein-journals.org The pyridine moiety itself is a classic directing group in reactions catalyzed by metals like palladium and rhodium. beilstein-journals.org While the specific use of zinc complexes with a deprotonated pyridine as the primary ligand to catalyze the C-H functionalization of an external substrate is less documented, the fundamental principles of Lewis acid activation and ligand-metal cooperativity suggest that this is a viable and promising area for future research. The development of chiral pyridine-based ligands could also pave the way for asymmetric C-H functionalization reactions catalyzed by zinc.

Organic Transformation Catalysis